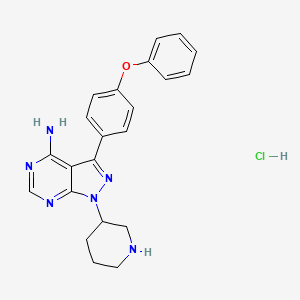

(Rac)-IBT6A hydrochloride

Beschreibung

Significance of BTK in Cellular Signaling Pathways

Bruton's tyrosine kinase is a key signaling molecule in the hematopoietic system, expressed in most hematopoietic cells, with the notable exceptions of T-lymphocytes and terminally differentiated plasma cells. nih.govnih.gov Its role is particularly critical in B-cell biology. nih.gov BTK is an essential enzyme in the B-cell receptor (BCR) signaling pathway, which governs B-cell development, activation, proliferation, and survival. nih.govnih.gov Upon antigen binding to the BCR, a signaling cascade is initiated in which BTK becomes activated, subsequently phosphorylating downstream substrates like phospholipase Cγ2 (PLCγ2). nih.govwikipedia.org This leads to the generation of second messengers that mobilize intracellular calcium and activate transcription factors, ultimately driving B-cell responses. nih.gov The physiological importance of BTK is underscored by the genetic disorder X-linked agammaglobulinemia (XLA), where mutations in the BTK gene lead to a near-complete absence of mature B cells and antibodies. researchgate.netpnas.org

Beyond its role in B-cells, BTK is also a vital component in the signaling pathways of other immune cells, including monocytes, macrophages, neutrophils, and mast cells. mdpi.comfrontiersin.orgresearchgate.netnih.gov In these myeloid lineage cells, BTK participates in signaling downstream of various receptors, such as Toll-like receptors (TLRs) and Fc receptors, which are involved in innate immunity, inflammation, and phagocytosis. mdpi.comfrontiersin.orgresearchgate.net This broad involvement in both adaptive and innate immune responses makes BTK a central node in immune cell signaling. nih.gov

Overview of Tyrosine Kinase Inhibition in Preclinical Drug Discovery

Tyrosine kinases are a large family of enzymes that catalyze the transfer of a phosphate (B84403) group from ATP to tyrosine residues on substrate proteins. urologyku.comwikipedia.org This phosphorylation event is a fundamental mechanism for regulating cellular processes, including cell growth, division, differentiation, and survival. urologyku.comclevelandclinic.orgnih.gov Dysregulation of tyrosine kinase activity, often due to mutation or overexpression, is a common driver of various diseases, particularly cancer. urologyku.comnih.gov Consequently, tyrosine kinase inhibitors (TKIs) have become a major class of targeted therapeutic agents. wikipedia.orgclevelandclinic.org

In preclinical drug discovery, the primary goal is to develop small molecules that can selectively block the activity of a specific tyrosine kinase. nih.govportico.org TKIs typically function by binding to the ATP-binding site of the kinase, preventing the phosphorylation of its substrates and thereby interrupting the aberrant signaling cascade. urologyku.comwikipedia.org The development process involves several stages:

Target Identification and Validation: Confirming the role of a specific kinase in a disease process.

Hit Identification: Screening large libraries of chemical compounds to find initial molecules ("hits") that show inhibitory activity.

Lead Optimization: Modifying the chemical structure of hits to improve potency, selectivity, and drug-like properties. portico.org

Preclinical Evaluation: Testing promising compounds in cellular and animal models to assess their efficacy and biological effects. oncodesign-services.com

A key challenge in TKI development is achieving selectivity, as the ATP-binding sites of the more than 500 human kinases share structural similarities. nih.gov Lack of selectivity can lead to off-target effects. hematologyandoncology.net Preclinical research focuses heavily on characterizing the selectivity profile of new inhibitors across the kinome. nih.gov

Structure

2D Structure

3D Structure of Parent

Eigenschaften

Molekularformel |

C22H23ClN6O |

|---|---|

Molekulargewicht |

422.9 g/mol |

IUPAC-Name |

3-(4-phenoxyphenyl)-1-piperidin-3-ylpyrazolo[3,4-d]pyrimidin-4-amine;hydrochloride |

InChI |

InChI=1S/C22H22N6O.ClH/c23-21-19-20(15-8-10-18(11-9-15)29-17-6-2-1-3-7-17)27-28(22(19)26-14-25-21)16-5-4-12-24-13-16;/h1-3,6-11,14,16,24H,4-5,12-13H2,(H2,23,25,26);1H |

InChI-Schlüssel |

ATLAMSZMAHXMSQ-UHFFFAOYSA-N |

SMILES |

C1CC(CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl |

Kanonische SMILES |

C1CC(CNC1)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N.Cl |

Synonyme |

3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride |

Herkunft des Produkts |

United States |

Synthetic Methodologies and Derivatization Strategies for Rac Ibt6a Hydrochloride

Chemical Synthesis Pathways of (Rac)-IBT6A (hydrochloride)

The synthesis of (Rac)-IBT6A (hydrochloride) is not typically the primary goal of large-scale manufacturing, as it is an impurity of Ibrutinib (B1684441). However, its targeted synthesis for research purposes can be achieved through a multi-step process. A common synthetic route involves the construction of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the piperidine (B6355638) moiety.

A plausible synthetic pathway, based on published procedures for similar compounds, begins with the reaction of 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine with a protected form of 3-hydroxypiperidine (B146073). medchemexpress.comumich.edu For instance, (S)-1-Boc-3-hydroxypiperidine can be coupled with the pyrazolopyrimidine core via a Mitsunobu reaction, which typically employs a phosphine (B1218219) reagent like triphenylphosphine (B44618) and an azodicarboxylate such as diisopropyl azodicarboxylate (DIAD) in a suitable solvent like tetrahydrofuran (B95107) (THF). medchemexpress.com

Following the successful coupling, the protecting group on the piperidine nitrogen, in this case, a tert-butyloxycarbonyl (Boc) group, is removed. This deprotection is commonly achieved under acidic conditions, for example, by treatment with hydrochloric acid in a solvent like dichloromethane (B109758) or ethanol. This final step yields the desired (Rac)-IBT6A as its hydrochloride salt. medchemexpress.comumich.edu The use of a racemic mixture of the protected 3-hydroxypiperidine would directly yield (Rac)-IBT6A (hydrochloride).

| Reaction Step | Reactants | Reagents/Conditions | Product |

| Coupling | 3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, (S)-1-Boc-3-hydroxypiperidine | Triphenylphosphine, DIAD, THF | (R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate |

| Deprotection | (R)-tert-butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate | Hydrochloric acid, Dichloromethane/Ethanol | (R)-3-(4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine hydrochloride |

Derivatization of (Rac)-IBT6A (hydrochloride) to Analogues and Related Compounds

The secondary amine of the piperidine ring in (Rac)-IBT6A (hydrochloride) is a key functional handle for further chemical modifications, allowing for the synthesis of a variety of analogues and related compounds. nih.govnih.govmedchemexpress.commdpi.com

Formation of Ibrutinib Dimer Analogues

Ibrutinib dimer analogues are molecules in which two Ibrutinib-like moieties are connected, often via a linker. These bivalent molecules can be synthesized using (Rac)-IBT6A as a building block. A representative strategy to form such a dimer would involve coupling two molecules of (Rac)-IBT6A with a bifunctional linker.

For example, a dimer could be formed by first reacting one molecule of (Rac)-IBT6A with one end of a linker that has two reactive groups, such as a dicarboxylic acid. This would be followed by a reaction with a second molecule of (Rac)-IBT6A. A specific example of an Ibrutinib dimer impurity has been identified, suggesting that such structures can form, potentially through various reaction pathways. synzeal.com A plausible synthesis could involve the reaction of the piperidine nitrogen of (Rac)-IBT6A with a molecule that can subsequently react with a second IBT6A molecule.

| Reactant 1 | Reactant 2 | Reaction Type | Product Concept |

| (Rac)-IBT6A | Bifunctional linker (e.g., succinyl chloride) | Acylation | Bivalent Ibrutinib analogue |

| (Rac)-IBT6A | Acryloyl chloride (followed by Michael addition with another (Rac)-IBT6A molecule) | Acylation/Michael Addition | Ibrutinib Dimer Impurity |

Synthesis of Ibrutinib Adducts

Ibrutinib adducts are formed by attaching another chemical entity to the Ibrutinib scaffold, often to impart new properties or functionalities. A prominent class of such adducts is Proteolysis-Targeting Chimeras (PROTACs). medchemexpress.comnih.govselleckchem.comnih.gov PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.

The synthesis of an Ibrutinib-based PROTAC using (Rac)-IBT6A would involve a three-component assembly: the (Rac)-IBT6A molecule (as the "warhead" that binds to BTK), a linker, and a ligand for an E3 ligase (e.g., pomalidomide (B1683931) for Cereblon). The synthesis typically proceeds by first attaching a linker to the E3 ligase ligand. The free end of the linker is then activated and reacted with the piperidine nitrogen of (Rac)-IBT6A to form the final PROTAC molecule. Various linkers, often based on polyethylene (B3416737) glycol (PEG), can be used to modulate the properties of the resulting PROTAC. medchemexpress.com

| Component 1 (Warhead) | Component 2 (Linker) | Component 3 (E3 Ligase Ligand) | Resulting Adduct |

| (Rac)-IBT6A | Propargyl-PEG4-acid | Azide-functionalized pomalidomide | BTK-targeting PROTAC |

Preparation of (Rac)-IBT6A (hydrochloride)-Based Activity-Based Probes (ABPs)

Activity-based probes (ABPs) are powerful tools for studying enzyme function in complex biological systems. nih.govnih.gov (Rac)-IBT6A can be converted into ABPs to study BTK. This derivatization typically involves the introduction of a reporter tag, such as a fluorophore or a biotin, via a linker attached to the piperidine nitrogen.

The synthesis of ABPs can be achieved through a direct or a two-step "bioorthogonal" approach. In the direct approach, a fluorescent dye is directly attached to the (Rac)-IBT6A scaffold. However, this can sometimes interfere with the molecule's biological activity.

A more versatile method is the two-step approach, where (Rac)-IBT6A is first functionalized with a small, bioorthogonal handle, such as an alkyne or an azide (B81097). selleckchem.com This modified probe is then introduced into a biological system. After the probe has bound to its target, a reporter tag containing the complementary bioorthogonal group (e.g., an azide for an alkyne-modified probe) is added, leading to a "click" reaction that attaches the tag to the probe-enzyme complex. selleckchem.com For example, the piperidine nitrogen of (Rac)-IBT6A could be acylated with a linker containing a terminal alkyne. This alkyne-functionalized ABP could then be visualized by reaction with an azide-containing fluorophore.

| Starting Material | Modification | Reaction Type | Product |

| (Rac)-IBT6A | Acylation with a linker-fluorophore conjugate | Amide bond formation | Direct Activity-Based Probe |

| (Rac)-IBT6A | Acylation with a linker containing a bioorthogonal handle (e.g., an alkyne) | Amide bond formation | Two-Step Activity-Based Probe |

Molecular and Cellular Mechanisms of Action of Rac Ibt6a Hydrochloride

Elucidation of BTK Binding Characteristics and Irreversibility

The binding of (Rac)-IBT6A to BTK is characterized by its irreversible and covalent nature, a hallmark of its parent compound, Ibrutinib (B1684441), and other first-generation BTK inhibitors. researchgate.netemjreviews.com This irreversible binding leads to the sustained blockade of the enzyme's activity. vulcanchem.com

(Rac)-IBT6A, in a similar fashion to Ibrutinib, is understood to form a covalent bond with a specific cysteine residue, Cys-481, located within the ATP-binding pocket of the BTK enzyme. researchgate.netemjreviews.comvulcanchem.com This interaction is crucial for its inhibitory function. The formation of this irreversible bond effectively blocks the active site of BTK, preventing it from phosphorylating its downstream substrates and thereby disrupting the signaling cascade. researchgate.net The mechanism for related covalent inhibitors like Ibrutinib involves the acrylamide (B121943) warhead of the inhibitor directly interacting with the thiol group of the Cys-481 residue. nih.gov This leads to the inactivation of the BTK/inhibitor complex. nih.gov Resistance to such inhibitors often arises from mutations at this Cys-481 site, which prevents the covalent bond from forming. researchgate.net

While (Rac)-IBT6A itself is a covalent inhibitor that targets the active site, the broader field of BTK inhibition includes the exploration of allosteric modulators. aai.org Allosteric inhibitors bind to sites on the enzyme that are distant from the active ATP-binding site. iastate.eduepfl.ch This mode of inhibition is of significant interest as it offers a potential strategy to overcome resistance to active-site inhibitors, such as those with mutations at the Cys-481 residue. iastate.eduaai.org

BTK possesses several regulatory domains, including PH, TH, SH2, and SH3 domains, which play roles in controlling its kinase activity. iastate.edu The interaction between these domains, such as the interface between the SH2 domain and the kinase domain, is critical for BTK activation and represents a potential target for allosteric drugs. epfl.ch Studies have shown that conformation-selective, ATP-competitive inhibitors can allosterically modulate the global conformation of BTK's regulatory domains, suggesting a complex interplay between the active site and other regions of the protein. acs.org The development of allosteric modulators could therefore provide alternative therapeutic approaches for targeting BTK. aai.orgepfl.ch

Impact on BTK Kinase Activity: In Vitro Enzymatic Inhibition Studies

(Rac)-IBT6A is recognized as a potent inhibitor of BTK kinase activity. Its inhibitory potency is often described in terms of the half-maximal inhibitory concentration (IC50), which is a measure of the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The related compound, Ibrutinib, to which (Rac)-IBT6A is an impurity, exhibits a very low IC50 value for BTK, indicating high potency. medchemexpress.comebiohippo.commedchemexpress.comtargetmol.comtargetmol.com

| Compound | Target | IC50 (nM) | Reference |

|---|---|---|---|

| Ibrutinib (related to (Rac)-IBT6A) | Btk | 0.5 | medchemexpress.comebiohippo.commedchemexpress.comtargetmol.comtargetmol.com |

The data for the closely related compound Ibrutinib shows a potent inhibition of BTK with an IC50 of 0.5 nM. medchemexpress.comebiohippo.commedchemexpress.comtargetmol.comtargetmol.com This strong inhibition of the kinase's enzymatic function is the basis for its biological effects.

Downstream Signaling Pathway Perturbations in Cellular Models

By inhibiting BTK, (Rac)-IBT6A is expected to disrupt the downstream signaling pathways that are dependent on this kinase. This has significant consequences for the function of various immune cells.

BTK is a cornerstone of the B-cell receptor (BCR) signaling pathway. researchgate.netepfl.ch Activation of the BCR leads to the recruitment and activation of BTK at the plasma membrane. genecards.org BTK then phosphorylates downstream targets, most notably phospholipase C gamma 2 (PLCG2), which in turn triggers a cascade involving calcium mobilization and activation of protein kinase C (PKC). genecards.org This entire process is fundamental for B-cell proliferation, differentiation, and survival.

Inhibitors like Ibrutinib, and by extension (Rac)-IBT6A, block these B-cell activation processes. medchemexpress.comnih.gov By inhibiting BTK, they prevent the phosphorylation of downstream substrates, leading to an abrogation of the BCR signaling cascade. nih.gov This ultimately inhibits B-cell activation and can induce apoptosis in malignant B-cells that are dependent on this pathway for their survival. nih.gov

Beyond B-cells, BTK also plays a crucial role in the signaling pathways of other immune cells, such as mast cells and basophils. In these cells, BTK is involved in the signaling downstream of the high-affinity receptor for IgE (FcεRI). nih.govnih.gov Aggregation of FcεRI by antigen-IgE complexes leads to the activation of a signaling cascade that is critical for the release of inflammatory mediators.

Studies have demonstrated that BTK is a key component in this pathway, acting downstream of phosphoinositide 3-kinase (PI3K). nih.govnih.gov BTK activation leads to the activation of Rac and subsequent F-actin rearrangement, which are essential for cellular processes like chemotaxis. nih.govnih.gov Therefore, inhibition of BTK would be expected to modulate these FcεRI-mediated responses in mast cells and basophils, potentially reducing their activation and subsequent inflammatory responses.

Influence on Inflammatory Cytokine Production

As of the latest available research, specific studies detailing the direct influence of (Rac)-IBT6A (hydrochloride) on inflammatory cytokine production are not documented. (Rac)-IBT6A (hydrochloride) is recognized as a racemic form of IBT6A, which is an impurity found in the manufacturing of Ibrutinib. frontiersin.orgfrontiersin.orgmdpi.comoncotarget.com Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (Btk), a key enzyme in B-cell receptor signaling pathways that also plays a role in the function of other immune cells. frontiersin.orgfrontiersin.orgmdpi.comoncotarget.com

Given the close structural relationship and its status as a precursor/impurity, the immunomodulatory effects of Ibrutinib on cytokine production provide the most relevant context for understanding the potential, though unconfirmed, activities of (Rac)-IBT6A (hydrochloride). Ibrutinib has been shown to modulate the production of several key inflammatory cytokines, primarily through its inhibition of Btk in various immune cells, including monocytes, macrophages, and dendritic cells.

Detailed Research Findings on Ibrutinib's Influence on Cytokines

Research has demonstrated that Ibrutinib can significantly alter the cytokine profile in various settings, generally leading to a reduction in pro-inflammatory cytokine secretion.

Tumor Necrosis Factor-alpha (TNF-α): Ibrutinib has been shown to decrease the secretion of TNF-α. In macrophages derived from patients with Chronic Lymphocytic Leukemia (CLL), Ibrutinib treatment led to a reduction in TNF-α secretion. mdpi.com Studies on dendritic cells (DCs) have also shown that Ibrutinib treatment can dampen the production of TNF-α upon stimulation with lipopolysaccharide (LPS). nih.gov This effect is attributed to the inhibition of Btk-dependent signaling pathways that are activated by Toll-like receptors (TLRs). oncotarget.com

Interleukin-6 (IL-6): The effect of Ibrutinib on IL-6 production can be context-dependent. Some studies have reported a decrease in IL-6 levels. For instance, in patients with severe COVID-19, the administration of Btk inhibitors like acalabrutinib (B560132), which shares a mechanism with Ibrutinib, was associated with reduced IL-6 production in monocytes. cancerletter.com In vitro treatment of peripheral blood from systemic sclerosis patients with Ibrutinib also resulted in reduced IL-6 production. plos.org Conversely, some research on LPS-stimulated dendritic cells indicated that Ibrutinib treatment could lead to higher induction of IL-6. nih.gov Another study on LPS/ibrutinib-treated DCs showed lower levels of IL-6. tandfonline.com This highlights the complexity of Btk's role in regulating IL-6 expression in different cell types and under various stimuli.

Interleukin-1β (IL-1β): Ibrutinib has been found to suppress the production of IL-1β. This is largely mediated through the inhibition of the NLRP3 inflammasome, a multi-protein complex responsible for processing and activating IL-1β. frontiersin.org Studies have shown that Ibrutinib can impair the ability of in vitro-generated tumor-associated macrophages (TAMs) to produce IL-1β. nih.govtandfonline.com Furthermore, in BV2 microglial cells, Ibrutinib significantly decreased LPS-induced IL-1β mRNA levels and protein secretion. nih.gov

The table below summarizes the observed effects of Ibrutinib on the production of these key inflammatory cytokines based on published research findings.

| Cytokine | Cell Type(s) | Observed Effect of Ibrutinib | Reference(s) |

| TNF-α | Macrophages, Dendritic Cells | Decrease | mdpi.comnih.gov |

| IL-6 | Monocytes, Peripheral Blood Cells | Decrease | cancerletter.complos.org |

| Dendritic Cells | Increase/Decrease (Context-dependent) | nih.govtandfonline.com | |

| IL-1β | Macrophages, Microglial Cells | Decrease | frontiersin.orgnih.govtandfonline.comnih.gov |

It is critical to reiterate that these findings pertain to Ibrutinib . While the shared core structure and mechanism of Btk inhibition suggest that (Rac)-IBT6A (hydrochloride) might exhibit similar properties, dedicated experimental verification is required to confirm its specific effects on inflammatory cytokine production.

Structure Activity Relationship Sar Studies Pertaining to Rac Ibt6a Hydrochloride Analogues

Identification of Key Pharmacophoric Elements for BTK Inhibition

The fundamental pharmacophore for BTK inhibition within this chemical series consists of three key components, as elucidated by numerous studies on pyrazolo[3,4-d]pyrimidine derivatives. nih.govrsc.orgsci-hub.se

The pyrazolo[3,4-d]pyrimidine core serves as the primary hinge-binding motif. The 4-amino group on this scaffold is crucial, forming hydrogen bonds with the backbone amide of Met477 and the carbonyl of Glu475 in the hinge region of the BTK active site. nih.gov This interaction anchors the inhibitor in the ATP-binding pocket.

The substituent at the C-3 position , which is a 4-phenoxyphenyl group in (Rac)-IBT6A, occupies a hydrophobic pocket. sci-hub.se This large, lipophilic group engages in van der Waals interactions with hydrophobic residues, including Leu408, Val416, and Phe540, contributing significantly to the binding affinity. sci-hub.se The nature and substitution pattern of this aryl group are critical for potency.

The substituent at the N-1 position of the pyrazole (B372694) ring, a piperidin-3-yl group in (Rac)-IBT6A, extends into the solvent-exposed region of the ATP-binding site. nih.gov This part of the molecule is a key area for modification to enhance selectivity and improve physicochemical properties. While in ibrutinib (B1684441) this piperidine (B6355638) is functionalized with a Michael acceptor for covalent binding to Cys481, in (Rac)-IBT6A and its non-covalent analogues, the interactions of this group are non-covalent and influence selectivity against other kinases. rsc.orgacs.org

Role of Structural Modifications on Binding Affinity and Selectivity

Structural modifications to the pyrazolo[3,4-d]pyrimidine scaffold have a profound impact on both binding affinity (potency) and selectivity against other kinases.

Modifications of the C-3 Phenylphenyl Group: The 4-phenoxyphenyl moiety is a highly optimized group for BTK affinity. Studies on related scaffolds have shown that the distal phenyl ring makes important π-stacking interactions with Phe540. sci-hub.se Altering this group often leads to a decrease in potency. For instance, replacing the phenoxy group with other substituents can disrupt these favorable hydrophobic interactions. However, introducing small substituents, such as a sulfone group, onto the phenyl moiety has been explored, with some compounds retaining potent BTK inhibitory activity comparable to ibrutinib. mdpi.com

Modifications of the N-1 Piperidine Moiety: The piperidine ring at the N-1 position is a critical determinant of selectivity. In ibrutinib, this ring positions the acrylamide (B121943) warhead for covalent reaction with Cys481. In reversible inhibitors like (Rac)-IBT6A analogues, modifications at this position are crucial for fine-tuning non-covalent interactions and avoiding off-target effects. For example, replacing the piperidine with a phenyl ring linked via a methylene (B1212753) group resulted in a compound with an IC50 of 27 nM against BTK, which was less potent than ibrutinib (IC50 = 8 nM) but still demonstrated significant inhibitory activity. arabjchem.orgmdpi.com This highlights that while the piperidine is not essential, the nature of the N-1 substituent heavily influences potency. A reversible ibrutinib derivative where the acryloyl group is removed, named N-piperidine Ibrutinib, showed potent inhibition of both wild-type (WT) BTK and the C481S mutant, with IC50 values of 51.0 nM and 30.7 nM, respectively, demonstrating the intrinsic potency of the core scaffold without the covalent bond. selleckchem.com

Table 1: Impact of N-1 Substituent Modification on BTK Inhibition

| Compound | N-1 Substituent | BTK IC50 (nM) | Reference |

|---|---|---|---|

| Ibrutinib | 1-(acryloyl)piperidin-3-yl | 8 | mdpi.com |

| Analogue 46g | 1-(phenylmethyl) | 27 | arabjchem.orgmdpi.com |

| N-piperidine Ibrutinib | piperidin-3-yl | 51.0 (WT BTK) | selleckchem.com |

Modifications of the Pyrazolopyrimidine Core: The 1H-pyrazolo[3,4-d]pyrimidin-4-amine core is highly conserved among potent inhibitors. Bioisosteric replacement of this scaffold often leads to changes in kinase selectivity profiles. For example, moving to an imidazo[1,5-a]pyrazine (B1201761) scaffold, as seen in acalabrutinib (B560132), was a strategy to improve selectivity and reduce off-target effects observed with ibrutinib. nih.gov Combining the pyrazolo[3,4-d]pyrimidine scaffold and the piperidine ring into a tricyclic skeleton has also been explored, yielding compounds with potent BTK inhibition (IC50 of 0.4 nM) but with altered selectivity profiles compared to ibrutinib. nih.gov

Design Principles for Novel Potent BTK Inhibitors Based on Related Scaffolds

The extensive SAR data from ibrutinib and other pyrazolo[3,4-d]pyrimidine derivatives provides clear design principles for novel BTK inhibitors, including reversible ones related to (Rac)-IBT6A.

Retention of the Core Hinge-Binding Motif: The 4-aminopyrazolo[3,4-d]pyrimidine scaffold is a validated and essential component for potent BTK inhibition, ensuring proper anchoring to the kinase hinge region. nih.govrsc.org

Optimization of Hydrophobic Interactions: The C-3 position requires a large, hydrophobic substituent, such as the 4-phenoxyphenyl group, to effectively occupy the hydrophobic pocket and achieve high affinity. The key is to maintain or enhance the interactions with residues like Phe540. sci-hub.se

Tuning Selectivity through the N-1 Substituent: The N-1 position is the primary site for modifications aimed at improving selectivity and optimizing pharmacokinetic properties. For reversible inhibitors, this involves designing substituents that form specific non-covalent interactions within the solvent-exposed region without engaging in the covalent bonding that can lead to off-target activities with other kinases containing a homologous cysteine. acs.org Introducing conformational constraints, for example by adding methyl groups ortho to the aryl-aryl axis of the C-3 substituent, has been shown to significantly improve kinase selectivity by locking the molecule into a conformation favored by BTK but not by off-target kinases. acs.org

Exploiting Reversible Covalent Mechanisms: While (Rac)-IBT6A is a non-covalent inhibitor, a modern design principle is the development of reversible covalent inhibitors. This strategy involves using less reactive electrophiles than the acrylamide in ibrutinib, such as cyanoacrylamides, which can form a covalent bond with Cys481 that is reversible. ucsf.edu This approach aims to combine the high potency and prolonged target engagement of covalent inhibitors with an improved safety profile by reducing the potential for permanent off-target modification. ucsf.edu

By applying these principles, researchers can rationally design novel BTK inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold of (Rac)-IBT6A, aiming for high potency, improved selectivity, and desirable drug-like properties.

Analytical and Research Applications of Rac Ibt6a Hydrochloride in Chemical Biology

Role in Impurity Profiling and Quality Control of Ibrutinib (B1684441) Formulations

(Rac)-IBT6A (hydrochloride) is recognized as a racemate of IBT6A, an impurity associated with the synthesis of Ibrutinib. medchemexpress.commedchemexpress.comdcchemicals.comfishersci.fi The presence of impurities in pharmaceutical products can significantly impact their safety, efficacy, and stability. daicelpharmastandards.com Therefore, stringent quality control measures are essential to identify and quantify any impurities in the final drug formulation.

Impurities in Ibrutinib can be categorized as process-related, degradation-related, or miscellaneous. daicelpharmastandards.com Process-related impurities are byproducts or unreacted starting materials from the synthesis process, while degradation impurities form due to the breakdown of the drug substance over time or under specific environmental conditions such as heat, light, or humidity. daicelpharmastandards.comnih.gov The availability of pure impurity standards like (Rac)-IBT6A is indispensable for forced degradation studies, which are conducted to understand the stability of a drug product and to identify potential degradation pathways. synthinkchemicals.comnih.gov

Table 1: Analytical Techniques for Ibrutinib Impurity Profiling

| Analytical Technique | Application in Quality Control | Reference |

| High-Performance Liquid Chromatography (HPLC) | Quantification of Ibrutinib and its impurities, including (Rac)-IBT6A. | ctppc.orgresearchgate.net |

| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Identification and quantification of potential genotoxic impurities and other related substances. | ctppc.orgresearchgate.net |

| High-Performance Thin-Layer Chromatography (HPTLC) | Separation and identification of compounds in a mixture. | ctppc.orgresearchgate.net |

| Capillary Electrophoresis (CE) | Analysis of Ibrutinib in pharmaceutical preparations. | ctppc.orgresearchgate.net |

Application as a Chemical Probe for BTK Research

Ibrutinib is a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in B-cell receptor signaling pathways. ctppc.orgnih.gov It achieves this by forming a covalent bond with a cysteine residue (Cys-481) in the active site of BTK. daicelpharmastandards.comnih.gov Given the structural similarity of (Rac)-IBT6A to Ibrutinib, it holds potential as a chemical probe to investigate the structure and function of BTK.

Chemical probes are small molecules used to study biological systems. nih.gov While not a therapeutic agent itself, (Rac)-IBT6A can be employed in competitive binding assays to identify and characterize other potential BTK inhibitors. nih.gov Researchers can assess the ability of new drug candidates to displace (Rac)-IBT6A from the BTK binding site, providing insights into their binding affinity and mechanism of action.

Furthermore, (Rac)-IBT6A can serve as a scaffold for the synthesis of more complex molecular probes. medchemexpress.commedchemexpress.com For instance, it can be modified to create activity-based probes (ABPs) that allow for the visualization and quantification of active BTK in cells and tissues. Such probes are invaluable for understanding the physiological roles of BTK and for assessing the target engagement of BTK inhibitors in preclinical and clinical studies. nih.gov The study of Ibrutinib and its analogues, including its impurities, contributes to a deeper understanding of the covalent modification of BTK and can aid in the design of more selective and effective inhibitors. nih.gov

Integration into Compound Screening Libraries for Drug Discovery Initiatives

Compound screening libraries are collections of chemical compounds used in high-throughput screening (HTS) to identify novel drug candidates. bioscience.co.uknih.gov (Rac)-IBT6A (hydrochloride) is included in various commercially available screening libraries, such as kinase inhibitor libraries and anti-cancer compound libraries. medchemexpress.com

The inclusion of (Rac)-IBT6A in these libraries serves several purposes. As a known Ibrutinib-related compound, it can act as a reference or control compound in screens targeting BTK or other kinases. Its presence allows researchers to validate the assay and to compare the activity of newly identified hits against a compound with a known, albeit indirect, relationship to a clinically approved drug.

Moreover, screening libraries containing compounds like (Rac)-IBT6A can be used in drug repurposing initiatives. nih.govtopclassllp.com By screening this compound against a wide range of biological targets, researchers may uncover novel activities and therapeutic applications beyond its association with BTK. High-throughput screening technologies have significantly accelerated the initial stages of drug discovery, and the availability of well-characterized compounds in these libraries is crucial for the success of these endeavors. bioscience.co.uk

Table 2: Examples of Screening Libraries Potentially Including (Rac)-IBT6A

| Library Type | Purpose in Drug Discovery |

| Kinase Inhibitor Library | To identify new inhibitors of kinases, a major class of drug targets. |

| Anti-Cancer Compound Library | To screen for compounds with potential anti-tumor activity. |

| Bioactive Compound Library | A broad collection of compounds with known biological activities for various research applications. |

| Fragment Library | Used in fragment-based drug discovery to identify small molecular fragments that can be developed into lead compounds. |

Methodological Considerations for In Vitro and In Vivo Research Applications

The effective use of (Rac)-IBT6A (hydrochloride) in research necessitates careful consideration of its physicochemical properties and handling requirements. For in vitro studies, the solubility and stability of the compound in aqueous buffers and cell culture media are critical factors. medchemexpress.com Like many small molecule inhibitors, (Rac)-IBT6A is often dissolved in a solvent such as dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which is then further diluted to the desired concentration for experiments. medchemexpress.com It is important to be aware of the potential effects of the solvent on the biological system under investigation.

For in vivo research, the formulation of (Rac)-IBT6A (hydrochloride) is a key consideration to ensure adequate bioavailability. Information from suppliers suggests various formulations that can be used, often involving a combination of solvents like DMSO, polyethylene (B3416737) glycol (PEG), and Tween-80, or the use of cyclodextrins to improve solubility in aqueous solutions for administration. medchemexpress.com

The storage conditions of (Rac)-IBT6A (hydrochloride) are also crucial to maintain its integrity. Stock solutions are typically stored at low temperatures (-20°C or -80°C) to prevent degradation. medchemexpress.comdcchemicals.com Researchers must adhere to the recommended storage conditions to ensure the reliability and reproducibility of their experimental results. Additionally, the specific analytical methods used to quantify the compound in biological matrices, such as plasma or tissue homogenates, must be validated to ensure accuracy and precision.

Future Research Directions and Therapeutic Potential of Rac Ibt6a Hydrochloride Analogues

Investigating Novel Biological Targets and Mechanisms Beyond Canonical BTK Inhibition

While BTK is the primary target, the therapeutic and adverse effects of inhibitors are often influenced by their activity against other kinases. This "polypharmacology" presents both challenges and opportunities. Understanding the off-target profile of compounds related to (Rac)-IBT6A (hydrochloride) is crucial for designing safer drugs and potentially repurposing them for new indications.

The first-generation inhibitor ibrutinib (B1684441) is known to inhibit other kinases that possess a cysteine residue in a location analogous to C481 in BTK. biorxiv.org These off-targets include members of the TEC family (e.g., TEC, ITK, BMX) and others like EGFR, ERBB2, and JAK3. biorxiv.orgmdpi.com Inhibition of TEC kinase, for instance, is associated with bleeding events due to its role in platelet aggregation. biorxiv.org Conversely, inhibition of ITK in T-cells may contribute to therapeutic efficacy in certain contexts. The cardiac adverse events associated with ibrutinib have been linked to off-target inhibition of kinases such as C-terminal Src kinase (CSK). nih.govnih.gov

The exploration of these off-target interactions is a fertile area for future research. By systematically characterizing the kinome-wide specificity of BTK inhibitors, researchers can identify novel targets that may be relevant for other diseases. For example, the anti-inflammatory properties of some BTK inhibitors might be partially mediated through off-target effects on pathways in other immune cells. opastpublishers.com

Furthermore, some covalent kinase inhibitors have been found to induce the degradation of their target protein, a mechanism distinct from simple kinase inhibition. acs.org The compound QL47, an irreversible BTK inhibitor, was shown to induce BTK degradation at low concentrations, a feature shared by other irreversible inhibitors. acs.org This suggests that for some compounds, the therapeutic effect may be a combination of kinase activity inhibition and protein degradation, antagonizing both kinase-dependent and non-kinase scaffolding functions of BTK. faseb.orgacs.org Investigating this dual mechanism in analogues of (Rac)-IBT6A could reveal new avenues for enhancing therapeutic efficacy.

| Off-Target Kinase | Associated Effect of Inhibition | Therapeutic Implication | Reference(s) |

|---|---|---|---|

| TEC, ITK, BMX (TEC Family) | Bleeding risk (TEC), T-cell modulation (ITK). | Designing more selective inhibitors to avoid bleeding; potential for immunomodulatory applications. | biorxiv.org |

| EGFR, ERBB2 | Skin and gastrointestinal toxicities. | A key selectivity parameter for second-generation inhibitors to improve tolerability. | ajmc.combiorxiv.org |

| CSK (C-terminal Src kinase) | Potential link to cardiac adverse events (e.g., atrial fibrillation). | Understanding this link helps in designing cardiosafe BTK inhibitors. | nih.govnih.gov |

| JAK3 | Immunosuppressive effects. | Potential for treating autoimmune or inflammatory conditions, but also a source of off-target effects. | biorxiv.orgmdpi.com |

Advancements in Synthetic Routes and Derivatization for Enhanced Research Tools

The creation of novel BTK inhibitors and chemical probes relies heavily on advancements in synthetic organic chemistry. Many potent kinase inhibitors, including those targeting BTK, are built upon heterocyclic scaffolds like pyrimidine (B1678525). nih.govnih.gov The pyrimidine ring system is considered a "privileged scaffold" because it can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket. nih.gov

Synthetic strategies for producing diverse libraries of pyrimidine-based compounds often involve core reactions such as condensation and substitution. nih.govresearchgate.net For instance, 2-aminopyrimidines can be synthesized through the condensation of β-dicarbonyl compounds with guanidine. researchgate.net Derivatization of a core scaffold is a key strategy for optimizing potency, selectivity, and pharmacokinetic properties. By synthesizing a series of analogues with varied substituents, chemists can systematically probe the structure-activity relationship (SAR). For example, a series of 3-(6-phenoxypyridin-3-yl)-4-amino-1H-pyrazolo[3,4-d]pyrimidines, chemically similar to ibrutinib, were synthesized and evaluated, leading to potent BTK inhibition. mdpi.com

Another approach involves scaffold hopping, where the core chemical structure is replaced with a different one that maintains the key pharmacophoric features. This led to the discovery of potent BTK inhibitors based on a N,9-diphenyl-9H-purin-2-amine scaffold, with some compounds showing inhibitory concentrations (IC₅₀) in the sub-nanomolar range, comparable to ibrutinib. nih.gov

The synthesis of prodrugs is another important strategy, particularly for improving the solubility and bioavailability of promising but difficult-to-formulate compounds. Researchers have designed and synthesized prodrugs of a BTK inhibitor with an insoluble 2,5-diaminopyrimidine (B1361531) structure by adding solubilizing groups via an ester linkage, which is later cleaved in vivo to release the active parent drug. frontiersin.org These synthetic advancements are critical for generating not only potential drug candidates but also highly selective and potent tool compounds for basic research to dissect the complex biology of BTK and related kinases.

Computational and Theoretical Approaches in BTK Inhibitor Design

Computational chemistry has become an indispensable tool in the rational design of modern kinase inhibitors. rsc.orgresearchgate.net Techniques such as structure-based virtual screening (SBVS), molecular docking, and molecular dynamics (MD) simulations accelerate the discovery of novel chemical scaffolds and help optimize lead compounds. nih.govnih.gov

The design process often begins with the crystal structure of the target kinase, such as BTK (e.g., PDB ID: 5KUP). nih.govtandfonline.com By analyzing the ATP-binding pocket, computational chemists can identify key interactions that are essential for potent inhibition. For BTK, crucial hydrogen bonds are commonly formed with the hinge residues E475 and M477, while hydrophobic interactions occur with a pocket of residues including Leu408. nih.govnih.gov

Structure-based virtual screening involves docking large libraries of chemical compounds (e.g., the National Cancer Institute database) into the BTK binding site in silico. nih.gov Compounds are then scored and ranked based on their predicted binding affinity and fit. This approach can efficiently identify novel, non-covalent inhibitor scaffolds, such as the 1H-pyrazolo[3,4-d]pyrimidine kinase scaffold, which can serve as starting points for chemical synthesis and biological evaluation. nih.gov

For covalent inhibitors, computational studies are used to model the reaction between the inhibitor's electrophilic "warhead" (often an acrylamide (B121943) group) and the target cysteine residue (C481). nih.gov Hybrid quantum mechanical/molecular mechanical (QM/MM) simulations can elucidate the detailed reaction pathway, helping to design inhibitors with an optimal balance of reactivity and selectivity. nih.gov

Furthermore, quantitative structure-activity relationship (QSAR) models, such as CoMFA and CoMSIA, are used to build predictive models based on a series of known inhibitors. nih.govtandfonline.com These models generate 3D contour maps that highlight which regions of a molecule are favorable or unfavorable for activity, providing clear guidance for the next round of chemical derivatization to enhance potency. nih.gov Integrated computational workflows, like Kin-Cov, provide a rational and generalizable approach for the design of targeted covalent inhibitors from start to finish. acs.org

Q & A

Q. What is the role of (Rac)-IBT6A hydrochloride in synthesizing Ibrutinib derivatives, and how does its stereochemistry affect experimental outcomes?

this compound is a racemic mixture of IBT6A, an impurity generated during Ibrutinib synthesis. It serves as a critical intermediate for synthesizing IBT6A-Ibrutinib dimers and adducts, which are essential for studying covalent binding mechanisms in Bruton’s tyrosine kinase (BTK) inhibition . Researchers must account for its stereochemical variability, as racemic mixtures can lead to divergent biological activities compared to enantiopure compounds. For reproducible results, chiral resolution techniques (e.g., chiral HPLC) should be employed to isolate specific enantiomers before downstream applications .

Q. What are the optimal solubility and formulation protocols for this compound in preclinical studies?

this compound is soluble in DMSO (10 mM stock solutions recommended) but requires specific vehicle formulations for in vivo studies. A validated protocol involves dissolving 2 mg of the compound in 50 µL DMSO (40 mg/mL stock), followed by sequential addition of PEG300 (30%), Tween 80 (5%), and ddH2O (60%) to achieve a 2 mg/mL working concentration . Stability testing under varying pH and temperature conditions is advised to ensure compound integrity during administration.

| Parameter | Value |

|---|---|

| Solubility in DMSO | 45 mg/mL (116.44 mM) |

| Molecular Weight | 386.45 g/mol |

| Storage Conditions | -20°C (powder), -80°C (solution) |

Q. What safety protocols are critical when handling this compound in laboratory settings?

The compound is classified as harmful if inhaled (H332) and causes skin irritation (H315). Researchers must:

- Use PPE (gloves, lab coats, and goggles) during handling.

- Work in a fume hood to minimize inhalation risks.

- Store in airtight containers under dry, dark conditions to prevent degradation . Emergency procedures include immediate decontamination with water for skin contact and medical consultation for exposure (P307+P311) .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the impact of this compound impurities on Ibrutinib’s therapeutic efficacy?

- Step 1: Synthesize Ibrutinib batches with controlled (Rac)-IBT6A impurity levels (e.g., 0.1–5% w/w).

- Step 2: Conduct comparative BTK inhibition assays (IC50 measurements) using purified Ibrutinib vs. impurity-spiked samples.

- Step 3: Employ mass spectrometry to track covalent adduct formation between BTK and Ibrutinib, assessing whether (Rac)-IBT6A competes for binding sites .

- Data Analysis: Use ANOVA to determine statistically significant differences in IC50 values between groups, correlating impurity levels with reduced efficacy .

Q. What methodologies resolve contradictions in reported BTK inhibitory activity of this compound across studies?

Discrepancies may arise from variability in:

- Enantiomeric purity: Ensure chiral separation before activity assays.

- Assay conditions: Standardize buffer pH (7.4), temperature (25°C), and ATP concentrations (1 mM) to align with literature protocols .

- Control compounds: Include Ibrutinib (IC50 = 0.5 nM) as a positive control. Resolution Strategy: Perform dose-response curves in triplicate across independent labs, using harmonized protocols (e.g., ICH guidelines ).

Q. How can pharmacokinetic (PK) studies of this compound be optimized for in vivo models?

- Formulation: Use the vehicle 5% DMSO + 30% PEG300 + 5% Tween 80 + 60% ddH2O to enhance bioavailability .

- Dosing: Administer intravenously at 10 mg/kg (100 µL volume for a 20 g mouse) to achieve measurable plasma concentrations.

- Analytical Method: Utilize LC-MS/MS with a lower detection limit of 0.1 ng/mL to track compound clearance and metabolite formation .

- Data Interpretation: Apply non-compartmental analysis (NCA) to calculate AUC, Cmax, and half-life, comparing results with enantiopure IBT6A to assess racemic effects .

Key Considerations for Experimental Design

- Reproducibility: Document enantiomeric ratios and storage conditions meticulously to mitigate batch-to-batch variability .

- Ethical Compliance: Follow institutional guidelines for animal studies, including dose justification and humane endpoints .

- Data Transparency: Publish raw datasets and analytical protocols in supplementary materials to facilitate cross-study validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.